N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
Descripción
N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a benzimidazole-derived compound featuring a piperidine-carboxamide backbone and a phenoxymethyl substituent. The oxalate counterion enhances its solubility and bioavailability, making it suitable for pharmacological applications.
Propiedades
IUPAC Name |
N-ethyl-4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2.C2H2O4/c1-2-24-23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-29-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,24,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXIGDFZNGWLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Attachment of Phenoxymethyl Group: The phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Coupling Reactions: The benzimidazole and piperidine intermediates are coupled using a carboxylation reaction to form the final compound.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the piperidine ring, potentially altering its pharmacological properties.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity.
Pathways: The compound may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a benzimidazole core with several analogs but differs in substituent groups and counterion presence:
Key Observations :
- Substituent Diversity: The phenoxymethyl group in the target compound contrasts with tetrazolyl (ARC36), nitrile (14d), and fluorobenzyl (compound 38) groups in analogs. Phenoxymethyl may offer intermediate lipophilicity compared to fluorobenzyl (more lipophilic) or nitrile (less lipophilic).
- Counterion Impact : The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like ARC36 or 14d.
Key Observations :
- Retention times (e.g., 0.303 min for 14d) indicate differences in polarity, likely influenced by substituents like nitrile vs. carboxamide.
Pharmacological and Functional Comparisons
- Angiotensin II Receptor Blockers () : ARC36 and ARC38 feature tetrazolyl or carboxylic acid groups, which are bioisosteres for enhancing receptor binding. The target compound lacks these groups, suggesting a divergent mechanism or target .
- Histamine Receptor Ligands (): Compound 38’s fluorobenzyl group may enhance binding to histamine H1/H4 receptors via hydrophobic interactions. The target’s phenoxymethyl group could offer similar interactions but with reduced electronegativity compared to fluorine .
- Antimalarial Repositioning () : While compounds like 14d were synthesized for malaria research, the target’s carboxamide and oxalate may align with solubility requirements for antiparasitic activity, though direct evidence is lacking .
Functional Group Impact on Bioactivity
- Tetrazolyl vs. Carboxamide : Tetrazolyl groups (ARC36) mimic carboxylic acids, enhancing ionic interactions with receptors. The target’s carboxamide may provide hydrogen-bonding capability but with reduced acidity .
- Fluorine vs. Phenoxymethyl: Fluorine in compound 38 increases lipophilicity and metabolic stability. Phenoxymethyl in the target compound balances lipophilicity and steric bulk .
Q & A
Q. How can synthetic byproducts be minimized during oxalate salt formation?
- Methodological Answer :
- Stoichiometric control : Use 1:1 molar ratio of free base to oxalic acid in ethanol; monitor pH (target 3.5–4.0) to prevent di-oxalate impurities .
- Crystallization optimization : Slow cooling (0.5°C/min) from reflux to yield monodisperse crystals; characterize by PXRD .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
